2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is an organic compound with the molecular formula C13H8ClNO It is characterized by the presence of a chlorophenyl group and a furyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-furylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-(2-furyl)acrylonitrile
- 2-(4-Methylphenyl)-3-(2-furyl)acrylonitrile
- 2-(4-Nitrophenyl)-3-(2-furyl)acrylonitrile
Uniqueness
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
72030-15-0 |
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Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8- |
InChI Key |
QRCXABRYUUSBED-FLIBITNWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
SMILES |
C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
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